molecular formula C21H21N3O2 B2365102 N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide CAS No. 2034208-56-3

N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide

Cat. No.: B2365102
CAS No.: 2034208-56-3
M. Wt: 347.418
InChI Key: DIHNGPLNVUAOFR-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide is a complex organic compound that features a bipyridine moiety linked to an isopropoxybenzamide group. Bipyridine derivatives are known for their versatile applications in various fields, including coordination chemistry, catalysis, and material science. The unique structure of this compound allows it to interact with different molecular targets, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide typically involves the coupling of a bipyridine derivative with an isopropoxybenzamide precursor. Common synthetic methods include:

Industrial Production Methods

Industrial production of bipyridine derivatives often employs scalable methods such as continuous flow synthesis and high-throughput screening to optimize reaction conditions and yields. These methods ensure the efficient production of high-purity compounds suitable for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can modulate various biochemical pathways, leading to desired effects in biological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide stands out due to its unique combination of bipyridine and isopropoxybenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .

Properties

IUPAC Name

4-propan-2-yloxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15(2)26-19-8-6-17(7-9-19)21(25)24-13-16-5-10-20(23-12-16)18-4-3-11-22-14-18/h3-12,14-15H,13H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHNGPLNVUAOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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